
N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of the compound is C22H29NO2 . The InChI key is NQTMRZNYLIGQCF-UHFFFAOYSA-N . The SMILES representation is O=C(C1=CN(CC2CCOCC2)C3=C1C=CC=C3)C4C©©C4©C .Physical And Chemical Properties Analysis
The compound has a molecular weight of 339.4712 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 474.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound has an enthalpy of vaporization of 73.8±3.0 kJ/mol and a flash point of 241.0±20.4 °C . The index of refraction is 1.597 .Wissenschaftliche Forschungsanwendungen
Nicotinamide Derivatives in Biological Systems
Utilization by Organisms : Nicotinamide derivatives, including compounds structurally related to "N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide," have been extensively studied for their biological roles. For example, nicotinamide and its derivatives play a crucial role in the metabolism of mammals, insects, and bacteria, being involved in processes such as the prevention of pellagra and the formation of nicotinamide methochloride in the mammalian body (Ellinger, Fraenkel, & Abdel Kader, 1947).
Chemical Properties and Synthesis
Molecular Structure and Crystallography : The study of nicotinamide derivatives extends to their synthesis and structural analysis. For instance, compounds like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate have been synthesized, showcasing the complex interactions and crystal structures these molecules can form, which could influence their biological activities (Cobo, Glidewell, Low, & Orozco, 2008).
Biological and Pharmacological Applications
Antimicrobial and Antiviral Testing : Research has also explored the synthesis of fused pyrazoles and their derivatives from nicotinamide, examining their antimicrobial and antiviral potentials. Such studies highlight the capacity of nicotinamide derivatives to serve as bases for developing compounds with significant biological activities (Joshi, Sain, Thadhaney, Ojha, Hussain, & Talesara, 2010).
Corrosion Inhibition : Beyond their biological applications, nicotinamide derivatives have been investigated for their physical properties, such as the corrosion inhibition effect of certain derivatives on mild steel in hydrochloric acid solution. This highlights the potential industrial applications of these compounds in protecting materials from corrosion (Chakravarthy, Mohana, & Kumar, 2014).
Herbicidal Activity
Novel Herbicides : The quest for new, effective herbicides has led to the synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, demonstrating significant herbicidal activity against various weeds. This research avenue could lead to the development of environmentally friendly herbicides for agricultural use (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-22(23-10-7-17-13-24-20-4-2-1-3-19(17)20)18-5-6-21(25-14-18)28-15-16-8-11-27-12-9-16/h1-6,13-14,16,24H,7-12,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUNDDIBDWLJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

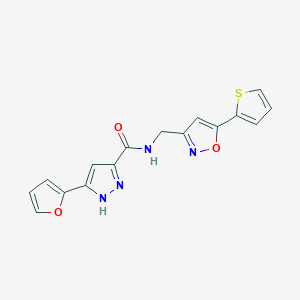
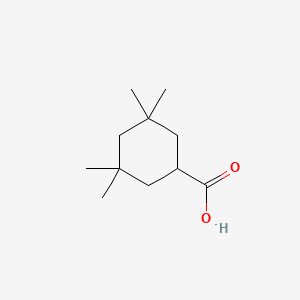

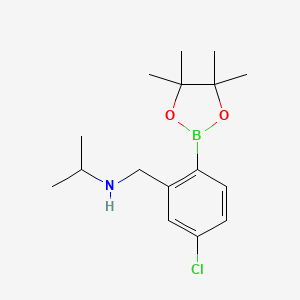
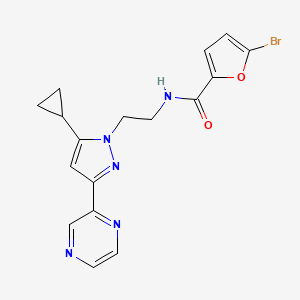

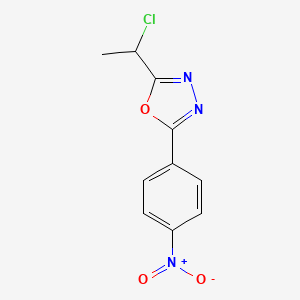
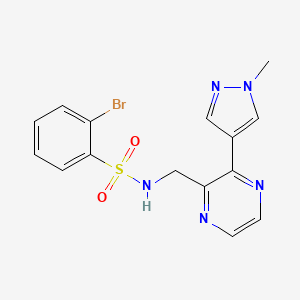
![5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2655486.png)
![2-(ethylthio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2655487.png)
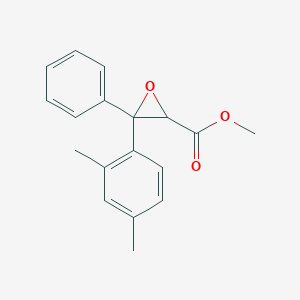
![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2655494.png)
![3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea](/img/structure/B2655495.png)
